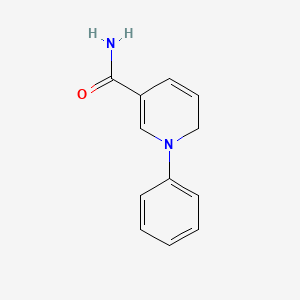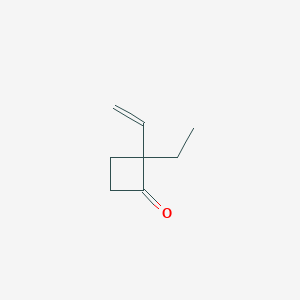
2-Ethenyl-2-ethylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-2-ethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-ethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cycloaddition reaction, where a diene and a dienophile react to form the cyclobutanone ring. For instance, the Diels-Alder reaction between a suitable diene and an ethenyl-substituted dienophile can yield the desired compound .
Another method involves the ring expansion of cyclopropyl ketones. This can be achieved by treating cyclopropyl ketones with reagents such as diazomethane or diazo compounds under specific conditions to form the cyclobutanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-2-ethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethenyl and ethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-2-ethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-2-ethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclobutanone ring, which makes it susceptible to nucleophilic attack and other chemical transformations. The ethenyl group can participate in conjugation and resonance, affecting the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone: The parent compound with a simple four-membered ring ketone structure.
2-Methylcyclobutanone: Similar structure with a methyl group instead of an ethenyl group.
2-Vinylcyclobutanone: Similar structure with a vinyl group but without the ethyl group.
Uniqueness
2-Ethenyl-2-ethylcyclobutan-1-one is unique due to the presence of both ethenyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other cyclobutanones. The combination of these substituents allows for a broader range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
58016-17-4 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-ethenyl-2-ethylcyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-3-8(4-2)6-5-7(8)9/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
IHFIWRBTOHCFLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



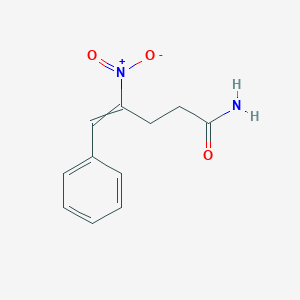
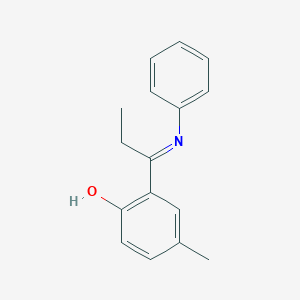
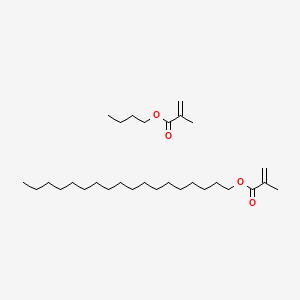
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
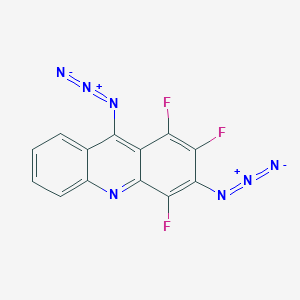
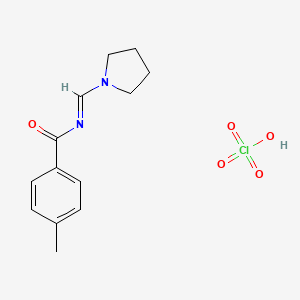
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
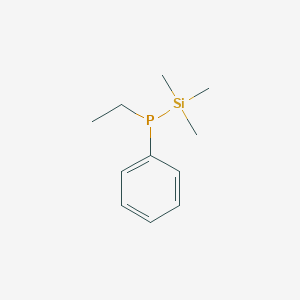

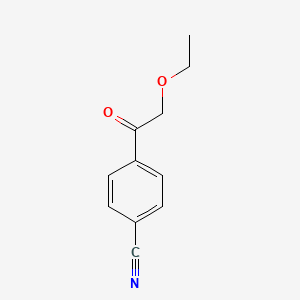
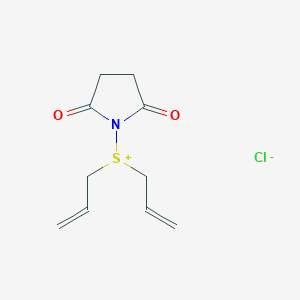
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
